Dihydroformononetin
Dihydroformononetin
Dihydroformononetin belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, dihydroformononetin is considered to be a flavonoid lipid molecule. Dihydroformononetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dihydroformononetin has been primarily detected in urine. Within the cell, dihydroformononetin is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
4626-22-6
VCID:
VC21338844
InChI:
InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3
SMILES:
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O
Molecular Formula:
C16H14O4
Molecular Weight:
270.28 g/mol
Dihydroformononetin
CAS No.: 4626-22-6
VCID: VC21338844
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

Description | Dihydroformononetin belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, dihydroformononetin is considered to be a flavonoid lipid molecule. Dihydroformononetin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dihydroformononetin has been primarily detected in urine. Within the cell, dihydroformononetin is primarily located in the membrane (predicted from logP). |
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CAS No. | 4626-22-6 |
Product Name | Dihydroformononetin |
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3 |
Standard InChIKey | INYISIYHXQDCPK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
Canonical SMILES | COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
Melting Point | 185-188°C |
Physical Description | Solid |
PubChem Compound | 14730796 |
Last Modified | Feb 18 2024 |
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